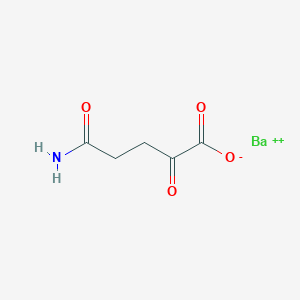
2-Oxoglutaramic Hemibarium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxoglutaramic Hemibarium Salt is a chemical compound with the molecular formula C5H6NO4-. It is a derivative of 2-oxoglutarate, an important intermediate in the tricarboxylic acid (TCA) cycle. This compound is used in various scientific research applications due to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxoglutaramic Hemibarium Salt typically involves the reaction of 2-oxoglutarate with barium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants and products. The reaction is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-quality compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxoglutaramic Hemibarium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Oxoglutaramic Hemibarium Salt is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in metabolic pathways and enzyme reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic disorders.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxoglutaramic Hemibarium Salt involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a substrate for 2-oxoglutarate-dependent dioxygenases, which are enzymes involved in various oxidative reactions. These enzymes catalyze the incorporation of oxygen into substrates, leading to the formation of hydroxylated products and other metabolites .
Comparación Con Compuestos Similares
2-Oxoglutaramic Hemibarium Salt can be compared with other similar compounds, such as:
2-Oxoglutarate: A key intermediate in the TCA cycle, involved in various metabolic processes.
2-Oxoadipate: Another TCA cycle intermediate with similar chemical properties.
2-Oxosuccinate: A related compound involved in amino acid metabolism.
The uniqueness of this compound lies in its specific reactivity and applications in scientific research, making it a valuable compound for various studies and industrial processes .
Propiedades
IUPAC Name |
5-amino-2,5-dioxopentanoate;barium(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4.Ba/c6-4(8)2-1-3(7)5(9)10;/h1-2H2,(H2,6,8)(H,9,10);/q;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPCVEIBDCSRGF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(=O)C(=O)[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BaNO4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














